molecular formula C21H15N3O4 B12453382 2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12453382
M. Wt: 373.4 g/mol
InChI Key: PQSFXRDHLCLDRW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique structure combining methoxyphenyl, pyridinyl, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids or esters as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and pyridinyl-containing molecules. Examples include:

Uniqueness

What sets 2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide

InChI

InChI=1S/C21H15N3O4/c1-28-18-7-3-2-6-17(18)24-20(26)15-9-8-13(11-16(15)21(24)27)19(25)23-14-5-4-10-22-12-14/h2-12H,1H3,(H,23,25)

InChI Key

PQSFXRDHLCLDRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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